molecular formula C5H3Cl2FN2 B7890974 3,5-Dichloro-6-fluoropyridin-2-amine

3,5-Dichloro-6-fluoropyridin-2-amine

Cat. No.: B7890974
M. Wt: 180.99 g/mol
InChI Key: IOGPHVQFUVKNLQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-fluoropyridin-2-amine: is a chemical compound with the molecular formula C5H3Cl2FN2 . It is a pyridine derivative characterized by the presence of chlorine and fluorine atoms at the 3, 5, and 6 positions, respectively. This compound is typically a white to pale yellow solid and is known for its stability under standard temperature and pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-fluoropyridin-2-amine can be achieved through various methods. One common approach involves the halogenation of pyridine derivatives.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or partially reduced intermediates.

Scientific Research Applications

Chemistry: 3,5-Dichloro-6-fluoropyridin-2-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoropyridin-3-amine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 2,6-Dichloro-3-aminopyridine

Comparison: 3,5-Dichloro-6-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the presence of both chlorine and fluorine atoms in specific positions can enhance its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

3,5-dichloro-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGPHVQFUVKNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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